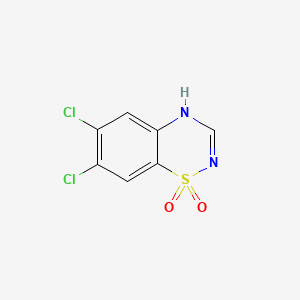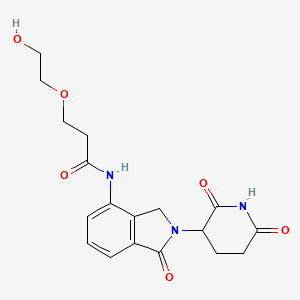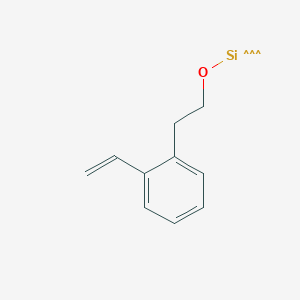
CID 66646241
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vinylphenylmethylmethoxysilane can be synthesized by reacting vinyl chloromethyl methoxy silane and phenyl diphenol under alkaline conditions . The specific reaction conditions can be adjusted as needed to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, the synthesis of vinylphenylmethylmethoxysilane often involves large-scale reactions with stringent control over temperature, pressure, and pH to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions is common to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Vinylphenylmethylmethoxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Ethylphenylmethylmethoxysilane.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Vinylphenylmethylmethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Employed in the modification of surfaces for biological assays and as a coupling agent in the preparation of bioactive materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of adhesives, sealants, and coatings to enhance the adhesion properties of materials.
Mecanismo De Acción
The mechanism of action of vinylphenylmethylmethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic surfaces. The methoxy group undergoes hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces to form stable siloxane bonds. This enhances the adhesion and compatibility between different materials .
Comparación Con Compuestos Similares
- Vinylphenyldiethoxysilane
- Vinylmethyldiacetoxysilane
- Vinyltris(1-methoxy-2-propoxy)silane
- Triphenoxyvinylsilane
Comparison: Vinylphenylmethylmethoxysilane is unique due to its specific combination of vinyl, phenyl, and methoxy groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of its ability to enhance adhesion and its versatility in various applications .
Propiedades
Fórmula molecular |
C10H11OSi |
|---|---|
Peso molecular |
175.28 g/mol |
InChI |
InChI=1S/C10H11OSi/c1-2-9-5-3-4-6-10(9)7-8-11-12/h2-6H,1,7-8H2 |
Clave InChI |
YPYLLOQJOQZYRZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1CCO[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



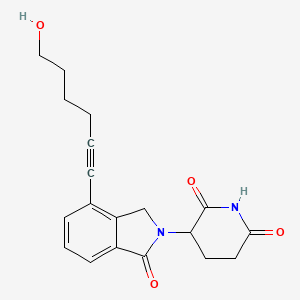
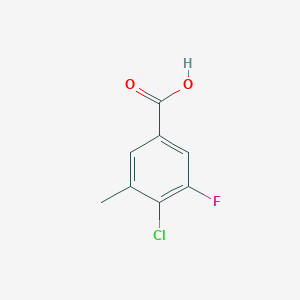
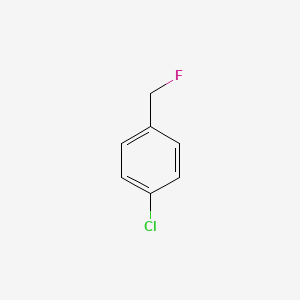
![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
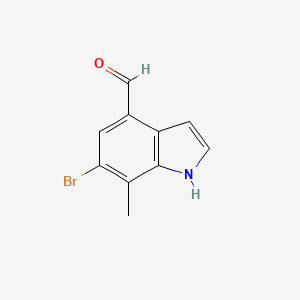
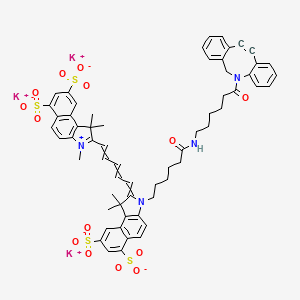
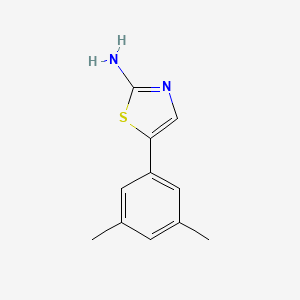
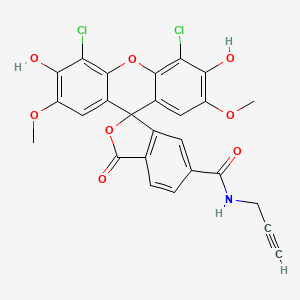
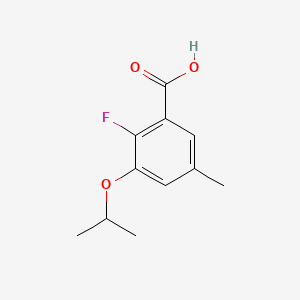
![3,4-Dioxabicyclo[4.1.0]heptane](/img/structure/B14759685.png)
